5-Bromo-4-(chloromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

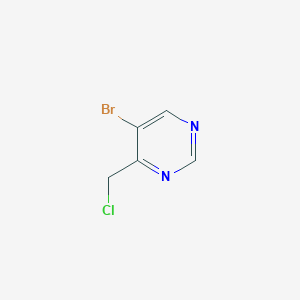

5-Bromo-4-(chloromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(chloromethyl)pyrimidine typically involves the bromination and chloromethylation of pyrimidine derivatives. One common method includes the treatment of 4-chloromethylpyrimidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chloromethylation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and various amines are commonly used under mild to moderate conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically employed.

Major Products Formed:

Substituted Pyrimidines: Products with various functional groups replacing the bromine or chloromethyl groups.

Coupled Products: Complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-(chloromethyl)pyrimidine serves several critical roles in scientific research:

- Intermediate in Drug Synthesis : It is frequently used as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of compounds targeting various biological pathways, including those involved in cancer treatment and infectious diseases .

- Building Block for Heterocyclic Compounds : The compound acts as a building block for synthesizing more complex heterocyclic structures, which are essential in developing new drugs .

- Biological Activity Studies : Research has shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. This makes it a subject of interest for further pharmacological studies .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Anticancer Agents : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives from this compound that demonstrated potent activity against cancer cell lines. The modifications made to the pyrimidine core enhanced its efficacy and selectivity .

- Development of Antimicrobial Compounds : Another study focused on creating novel antimicrobial agents by modifying the chloromethyl group on the pyrimidine ring. The resulting compounds showed promising activity against various bacterial strains, highlighting the compound's potential in combating antibiotic resistance .

- Pharmaceutical Formulations : The compound has also been explored for its role in pharmaceutical formulations where it acts as a key intermediate. Its ability to undergo further chemical transformations allows for the development of complex drug molecules with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)pyrimidine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds.

Pathways Involved: It may inhibit specific enzymes or interfere with DNA and RNA synthesis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another brominated pyrimidine with similar reactivity but different substitution patterns.

4-Chloromethyl-2,6-dibromopyrimidine: A compound with additional bromine atoms, offering different chemical properties and applications.

Uniqueness: 5-Bromo-4-(chloromethyl)pyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Biological Activity

5-Bromo-4-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H2BrClN2 and a molecular weight of approximately 195.43 g/mol. The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a chloromethyl group at the 4-position, contributing to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been explored as a scaffold for developing tyrosine kinase inhibitors, which are crucial in targeting cancer cell proliferation pathways. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound interacts with various biological targets through specific binding mechanisms. Notably, it may inhibit enzymes crucial for DNA and RNA synthesis, thereby interfering with cellular replication processes. This mechanism underlies its potential use in developing antiviral agents as well .

The mechanism of action of this compound involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of target enzymes.

- Interference with Nucleic Acids : It may disrupt the synthesis of DNA and RNA, contributing to its anticancer and antiviral effects .

Comparative Analysis with Similar Compounds

A comparison with other halogenated pyrimidines reveals unique properties:

| Compound Name | Structure | Biological Activity | Key Applications |

|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Structure | Moderate anticancer activity | Synthesis of pharmaceuticals |

| 4-Chloromethyl-2,6-dibromopyrimidine | Structure | Antimicrobial properties | Organic synthesis |

| This compound | Structure | Significant anticancer activity, enzyme inhibition | Drug discovery |

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines, particularly in breast and lung cancers. The IC50 values indicated strong potency compared to standard chemotherapeutics .

- Antiviral Research : Another investigation focused on the compound's ability to inhibit viral replication mechanisms. It was found to significantly reduce viral load in infected cell cultures, highlighting its potential as an antiviral agent .

- Synthesis of Bioactive Molecules : The compound has been utilized as a building block in synthesizing more complex heterocyclic compounds that exhibit various biological activities, including antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula |

C5H4BrClN2 |

|---|---|

Molecular Weight |

207.45 g/mol |

IUPAC Name |

5-bromo-4-(chloromethyl)pyrimidine |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-8-3-9-5(4)1-7/h2-3H,1H2 |

InChI Key |

UZCYNJBJFCFSOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)CCl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.